![molecular formula C12H9Cl2NO3 B280006 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide, also known as DFMC, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. DFMC is a member of the furan carboxamide family and has a molecular formula of C12H8Cl2NO3.
Mécanisme D'action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the growth and replication of microorganisms by interfering with their metabolic processes. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms. This compound has also been found to be effective against biofilms, which are communities of microorganisms that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for use in experiments. This compound has also been found to be effective against a wide range of microorganisms, which makes it useful for studying the effects of antimicrobial agents.
However, there are also some limitations to using this compound in lab experiments. This compound has been found to be cytotoxic at high concentrations, which limits its use in certain experiments. Additionally, this compound has been found to be unstable in aqueous solutions, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide. One area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which can provide insight into its antimicrobial properties.
Furthermore, future research can focus on the development of new derivatives of this compound, which can have improved antimicrobial properties and reduced cytotoxicity. Finally, research can focus on the use of this compound in combination with other antimicrobial agents, which can increase its effectiveness against microorganisms.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to possess antimicrobial, antifungal, and antiviral properties and has been effective against a wide range of microorganisms. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research can focus on the development of new synthetic methods for this compound, investigation of its mechanism of action, development of new derivatives, and use in combination with other antimicrobial agents.
Méthodes De Synthèse
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide is synthesized through a multistep process, which involves the reaction of 2,5-dichlorophenol with furan-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide has been extensively researched for its potential use in various scientific applications. It has been shown to possess antimicrobial, antifungal, and antiviral properties. This compound has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to be effective against fungi and viruses.
Propriétés
Formule moléculaire |
C12H9Cl2NO3 |
|---|---|
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO3/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H2,15,16) |
Clé InChI |
BJMJCZNXRNHSHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)

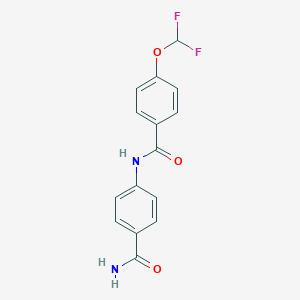
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
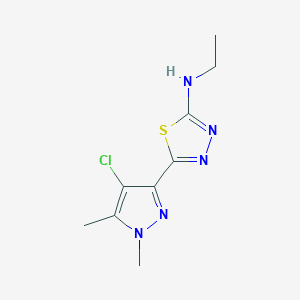
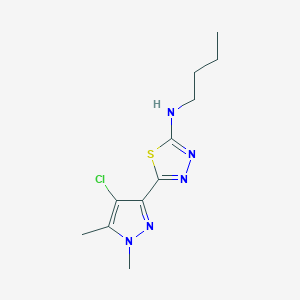
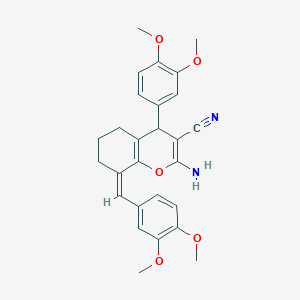
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
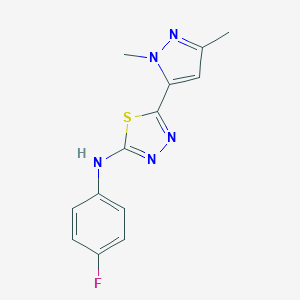

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
